(4-Nitro-1,2-phenylene)dimethanol
Overview
Description
“(4-Nitro-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “(4-Nitro-1,2-phenylene)dimethanol” is 1S/C8H9NO4/c10-4-6-1-2-8 (9 (12)13)3-7 (6)5-11/h1-3,10-11H,4-5H2
. This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(4-Nitro-1,2-phenylene)dimethanol” has a molecular weight of 183.16100 . The compound does not have specified values for density, boiling point, melting point, or flash point . It’s also noted that the compound is a pale-yellow to yellow-brown solid .
Scientific Research Applications
Material Science
Researchers utilize this compound’s potential to develop advanced polymers, coatings, and functional materials due to its nitro group and hydroxymethyl functionalities .
Chemical Synthesis
The compound serves as a versatile precursor for introducing diverse substituents, enabling the creation of novel materials with tailored properties .
Antimicrobial Agents
Derivatives of this compound have been evaluated for their antimicrobial properties, showing varying zones of inhibition against different strains .
Mutagenesis Studies
It has been used in vitro to study the activation of related compounds into potent mutagens in bacterial strains .
Safety and Hazards
The safety information for “(4-Nitro-1,2-phenylene)dimethanol” indicates that it has a hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound’s MSDS can provide more detailed safety information .
Mechanism of Action
Target of Action
The primary target of (4-Nitro-1,2-phenylene)dimethanol is the amino acid Lysine . The compound is known to react with Lysine under UV light activation .
Mode of Action
(4-Nitro-1,2-phenylene)dimethanol interacts with its target, Lysine, through a photo-crosslinking reaction under UV light activation . This interaction results in a change in the structure of the Lysine molecule .
Biochemical Pathways
Given its interaction with lysine, it may influence protein-protein interactions in living cells .
Result of Action
Its ability to react with lysine suggests it may have an impact on protein structure and function .
Action Environment
Environmental factors such as UV light exposure are crucial for the action of (4-Nitro-1,2-phenylene)dimethanol, as UV light activation is required for the compound to react with Lysine
properties
IUPAC Name |
[2-(hydroxymethyl)-4-nitrophenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-3,10-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWREOCJVMLGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452087 | |
Record name | (4-Nitro-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitro-1,2-phenylene)dimethanol | |
CAS RN |
22162-19-2 | |
Record name | (4-Nitro-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.